

# Pemetrexed disodium heptahydrate HPLC-UV specificity linearity accuracy

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## Compound Focus: Pemetrexed disodium heptahydrate

CAS No.: 357166-29-1

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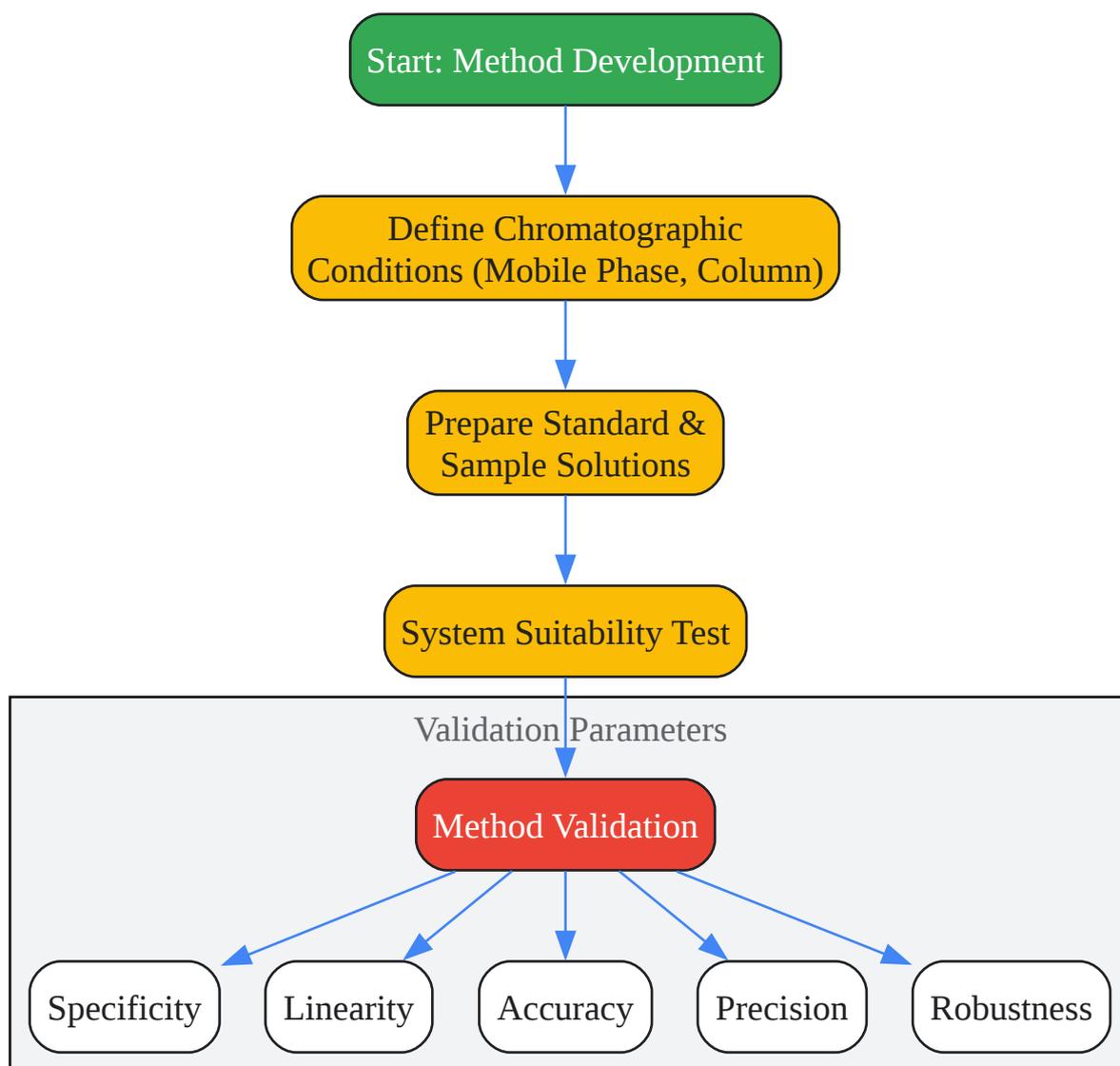
## Comparison of HPLC-UV Methods for Pemetrexed Disodium

Method Feature	Method 1 (Stability-Indicating) [1]	Method 2 (Quantitative Analysis) [2]	Method 3 (Bulk & Formulation Analysis) [3]
Column	Not specified	Zorbax SB C8 (4.6 x 150 mm, 3.5 µm)	Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	Not specified	0.17% glacial acetic acid (pH 5.3) : Acetonitrile (89:11)	20 mM Phosphate Buffer (pH 6.5) : Acetonitrile (88:12)
Flow Rate	Not specified	2.0 mL/min	1.0 mL/min
Detection Wavelength	Not specified	285 nm	254 nm
Linearity (Corr. Coeff.)	>0.999 [1]	0.99992 [2]	0.999 [3]

Method Feature	Method 1 (Stability-Indicating) [1]	Method 2 (Quantitative Analysis) [2]	Method 3 (Bulk & Formulation Analysis) [3]
<b>Precision (%RSD)</b>	Precision RSD: 0.12% (Analyst 1), 0.28% (Analyst 2) [1]	Repeatability: 0.09% RSD; Intermediate Precision: 0.28% RSD [2]	Intra-day: 0.21-0.68% RSD; Inter-day: 0.44-0.88% RSD [3]
<b>Accuracy (% Recovery)</b>	Mean Recovery: 100.90% [1]	Not explicitly stated (assessed via spike/recovery in specificity) [2]	98.80 - 101.87% [3]
<b>Key Application Demonstrated</b>	Stability studies in NaCl 0.9%; related substance tracking [1]	Specificity in the presence of known impurities [2]	Assay of marketed powder for infusion [3]

## Experimental Protocols and Methodologies

Here is a detailed breakdown of the experimental procedures for the methods compared, along with a workflow diagram illustrating the general validation process.



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## Detailed Experimental Steps

- **Sample Preparation:** For assay determination, a common approach is to accurately weigh and dissolve Pemetrexed Disodium in a suitable diluent (e.g., water, mobile phase) to obtain a stock solution of about 1000 µg/mL, which is then further diluted to the desired concentration within the linearity range (e.g., 20-120 µg/mL) [3].
- **Chromatographic System:** The methods utilize a standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector. The columns and mobile phases are as specified in the comparison table [2] [3].

- **Specificity Protocol:** Specificity is demonstrated by injecting individually prepared solutions of known impurities and forced degradation samples (e.g., from acid, base, oxidative stress). The method is specific if the Pemetrexed peak is pure and resolved from all impurity/degradant peaks, typically confirmed by peak purity tools using a PDA detector [2].
- **Linearity Protocol:** A series of standard solutions at different concentration levels (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration) are prepared and injected. The peak area is plotted against the concentration, and the correlation coefficient, y-intercept, and slope of the regression line are calculated [2] [3].
- **Accuracy (Recovery) Protocol:** Accuracy is assessed by a spike/recovery study. A known amount of pure Pemetrexed Disodium is added to a pre-analyzed sample (or placebo) at levels such as 50%, 100%, and 150% of the target concentration. The percentage of the drug recovered is calculated [3].
- **Precision Protocol:**
  - **Repeatability:** Multiple injections (n=6) of a homogeneous sample are performed on the same day by the same analyst.
  - **Intermediate Precision:** The same procedure is repeated on a different day, with a different analyst, or using a different instrument. The %RSD of the results is calculated for both [2] [3].

## Key Insights for Researchers

- **Method Selection Depends on Goal:** For routine quality control of drug products, the well-characterized methods from [2] or [3] are excellent starting points. For stability studies where tracking degradation is crucial, a stability-indicating method like the one in [1] is necessary.
- **Impurity Profiles are Critical:** A comprehensive understanding of potential impurities, such as the N-methyl impurity (6), dipeptide impurities (8, 9), and the dimer (10) detailed in the literature, is essential for developing a specific HPLC method [4].
- **Solution Stability is Favorable:** Research indicates that aqueous solutions of Pemetrexed Disodium are stable at room temperature for at least 24 hours, which simplifies analytical workflow during method development and validation [3].

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